![molecular formula C19H11Cl4N3O B2645902 5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338773-97-0](/img/structure/B2645902.png)
5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as TCMDC-124041, has a molecular formula of C19H11Cl4N3O . It is a complex organic compound with a molecular weight of 439.1 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings and chlorine substitutions . The InChI string, which represents the structure of the molecule, isInChI=1S/C19H11Cl4N3O/c20-12-3-1-11 (13 (21)5-12)9-26-17-7-15 (23)14 (22)6-16 (17)25-19 (26)10-2-4-18 (27)24-8-10/h1-8H,9H2, (H,24,27)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 439.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 438.962673 g/mol, and its monoisotopic mass is 436.965623 g/mol . The topological polar surface area is 46.9 Ų .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
TCMDC-124041 has shown promise as an antimalarial agent. Researchers have targeted the protein kinase PfCLK3, which plays a critical role in malarial parasite RNA splicing and is essential for the survival of blood-stage Plasmodium falciparum. PfCLK3 offers prophylactic, transmission-blocking, and curative potential against malaria. The compound demonstrates multi-stage potency and has the ability to rapidly clear the parasite .
Medicinal Chemistry Lead
TCMDC-124041 serves as a hit compound for further medicinal chemistry development. It meets several criteria set by the Medicines for Malaria Venture, including rapid parasite clearance, multi-stage potency, and action as a transmission blocker. Efforts to optimize its structure and enhance its pharmacological properties are ongoing .
In Vivo Efficacy
In animal studies, TCMDC-124041 exhibited dose-related reduction in parasitemia when administered intraperitoneally to mice infected with Plasmodium berghei. The maximal dose resulted in near-complete clearance of the parasite .
RNA Splicing Regulation
PfCLK3, the target of TCMDC-124041, plays a role in the processing of parasite RNA. Its phosphorylation activity on parasite SR proteins suggests involvement in splicing factor assembly and catalytic activity of spliceosomes. Understanding this mechanism could lead to broader applications in RNA splicing research .
Drug Resistance Mitigation
Given the emergence of resistance to existing antimalarials, compounds like TCMDC-124041 offer hope for overcoming drug-resistant strains. Novel mechanisms of action are crucial to combatting resistance and maintaining progress in malaria control .
Eigenschaften
IUPAC Name |
5-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-12-3-1-11(13(21)5-12)9-26-17-7-15(23)14(22)6-16(17)25-19(26)10-2-4-18(27)24-8-10/h1-8H,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGRJNYRDRJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.